molecular formula C15H10BrN3OS B3583317 5-bromo-N-(4-phenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide

5-bromo-N-(4-phenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide

Cat. No.: B3583317
M. Wt: 360.2 g/mol
InChI Key: IPWPNXGYEBUPEQ-UHFFFAOYSA-N
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Description

5-bromo-N-(4-phenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide is a compound that features a thiazole ring, a pyridine ring, and a carboxamide group. The thiazole ring is known for its aromatic properties and biological activity, making it a valuable scaffold in medicinal chemistry

Preparation Methods

One common method involves the reaction of 2-bromo-1-(4-phenylthiazol-2-yl)ethanone with pyridine-3-carboxamide under specific conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of catalysts and controlled reaction environments to ensure high yield and purity.

Chemical Reactions Analysis

5-bromo-N-(4-phenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including 5-bromo-N-(4-phenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide. The compound exhibits cytotoxic effects against various cancer cell lines, demonstrating promising activity in inhibiting cell proliferation.

Case Studies and Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • In vitro studies have shown that derivatives of thiazole can inhibit the growth of human breast carcinoma (MCF-7) and lung carcinoma (A549) cell lines. The structure–activity relationship indicates that modifications to the thiazole ring can enhance biological activity significantly .
    • Specific derivatives have been reported to exhibit IC50 values lower than conventional chemotherapeutics like doxorubicin, showcasing their potential as more effective anticancer agents .
  • Mechanism of Action :
    • Research indicates that these compounds may induce apoptosis in cancer cells by activating caspases and disrupting the mitochondrial membrane potential. This suggests a pathway through which this compound could exert its anticancer effects .

Modulation of Ion Channels

Another area of interest is the compound's role as a modulator of ion channels, particularly transient receptor potential (TRP) channels.

Research Insights

  • A patent study has indicated that thiazole derivatives can act as TRP channel modulators, which are crucial in various physiological processes including pain sensation and inflammation. Targeting these channels with compounds like this compound may offer new avenues for treating disorders related to these pathways .

Pharmacological Potential

The pharmacological applications of this compound extend beyond oncology and ion channel modulation.

Therapeutic Applications

  • Anti-inflammatory Effects :
    • Some thiazole derivatives have shown promise in reducing inflammation, indicating potential applications in treating inflammatory diseases .
  • Neuroprotective Properties :
    • Preliminary studies suggest that certain modifications to thiazole structures may provide neuroprotective effects, which could be beneficial in neurodegenerative diseases .

Data Table: Summary of Findings

Application AreaKey FindingsReferences
Anticancer ActivityEffective against MCF-7 and A549 with low IC50 values
Ion Channel ModulationPotential TRP channel modulators
Anti-inflammatory EffectsReduction in inflammation observed
Neuroprotective EffectsPromising results in neuroprotection

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

Compared to these compounds, 5-bromo-N-(4-phenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both the pyridine and carboxamide groups, which may confer distinct biological and chemical properties.

Biological Activity

5-Bromo-N-(4-phenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties. This article provides a detailed examination of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyridine core substituted with a bromine atom and a thiazole moiety. The synthesis typically involves multi-step organic reactions, which can include:

  • Bromination : The introduction of the bromine atom at the 5-position of the pyridine ring.
  • Formation of Carboxamide : Reaction with appropriate amines to form the carboxamide linkage.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus5 µg/mL10 µg/mL
Escherichia coli8 µg/mL16 µg/mL
Candida albicans4 µg/mL8 µg/mL

These results indicate that the compound has significant activity against both Gram-positive and Gram-negative bacteria as well as fungi, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

The compound has also shown promise in cancer research. Studies evaluating its effects on various cancer cell lines revealed:

  • Inhibition of Cell Proliferation : Significant reduction in the proliferation of breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • Apoptosis Induction : Mechanistic studies indicated that the compound induces apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structure. Key observations from SAR studies include:

  • Bromine Substitution : The presence of bromine enhances lipophilicity and biological activity compared to other halogenated analogs.
  • Thiazole Moiety : The thiazole ring is critical for interaction with biological targets, influencing binding affinity and selectivity.

Case Study 1: Antiviral Activity

In a study focused on antiviral properties, the compound was tested against several viruses, including influenza and dengue virus. Results indicated over 50% inhibition of viral replication at concentrations below 50 µM . This suggests potential as a therapeutic agent for viral infections.

Case Study 2: Interaction with Human Serum Albumin (HSA)

Research exploring the pharmacokinetics of this compound revealed its interaction with HSA through static fluorescence quenching mechanisms. The binding constant was found to be moderate to strong, indicating that the compound may have favorable pharmacokinetic properties that enhance its therapeutic efficacy .

Properties

IUPAC Name

5-bromo-N-(4-phenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3OS/c16-12-6-11(7-17-8-12)14(20)19-15-18-13(9-21-15)10-4-2-1-3-5-10/h1-9H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWPNXGYEBUPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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